6-(4-Fluorophenyl)pyridazin-3-ol
CAS No.: 58897-67-9
Cat. No.: VC21305697
Molecular Formula: C10H7FN2O
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58897-67-9 |
---|---|
Molecular Formula | C10H7FN2O |
Molecular Weight | 190.17 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |
Standard InChI Key | SWHTYHMWPIYECQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NNC(=O)C=C2)F |
Canonical SMILES | C1=CC(=CC=C1C2=NNC(=O)C=C2)F |
Introduction
Chemical Structure and Properties
6-(4-Fluorophenyl)pyridazin-3-ol belongs to the pyridazine family of heterocyclic compounds. Its structure consists of a pyridazine ring substituted with a 4-fluorophenyl group and a hydroxyl group. The compound exists in tautomeric forms, with the 3-ol form interconverting with the 3(2H)-one form, which is commonly observed in similar heterocyclic structures.
Physical and Chemical Properties
The compound is characterized by the following properties:
Property | Value |
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CAS Number | 58897-67-9 |
Molecular Formula | C₁₀H₇FN₂O |
Molecular Weight | 190.17 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-1H-pyridazin-6-one |
Alternative Name | 6-(4-Fluorophenyl)pyridazin-3-ol |
Standard InChI | InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |
SMILES | C1=CC(=CC=C1C2=NNC(=O)C=C2)F |
The structure features a fluorine atom at the para position of the phenyl ring, which significantly affects the compound's electronic properties and lipophilicity. The pyridazine core provides potential sites for hydrogen bonding through its nitrogen atoms, while the hydroxyl/carbonyl group offers additional hydrogen bond donor/acceptor capabilities.
Synthesis Methods
The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol typically involves multi-step organic reactions. Based on established methodologies for similar compounds, several synthetic routes have been reported.
Standard Synthetic Approach
One common method involves:
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Reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine
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Subsequent reaction with ethyl acetoacetate under reflux conditions to yield the desired pyridazin-3-ol derivative
Alternative One-Pot Synthesis
Biological Activities
6-(4-Fluorophenyl)pyridazin-3-ol exhibits diverse biological activities, making it a promising scaffold for drug development. Research findings demonstrate several significant pharmacological properties.
Antimicrobial Properties
Studies indicate that this compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness is comparable to established antibiotics, suggesting potential applications as an antimicrobial agent.
Bacterial Strain Type | Activity Level |
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Gram-positive bacteria | Moderate to high inhibition |
Gram-negative bacteria | Moderate inhibition |
Anti-inflammatory and Analgesic Effects
Research has revealed significant anti-inflammatory and analgesic properties of 6-(4-Fluorophenyl)pyridazin-3-ol and related pyridazine derivatives. These compounds exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes.
This dual inhibitory mechanism provides a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly regarding reduced gastrointestinal side effects.
Cytotoxic Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Research findings indicate dose-dependent cytotoxic effects, with particularly promising activity against certain cancer cell types.
Cell Line | Observed Effect |
---|---|
MCF-7 (Breast cancer) | Low to moderate cytotoxicity |
SK-OV-3 (Ovarian cancer) | Moderate cytotoxicity |
LoVo (Colon cancer) | High cytotoxicity |
Mechanism of Action
The pharmacological effects of 6-(4-Fluorophenyl)pyridazin-3-ol can be attributed to several mechanisms of action:
Enzyme Inhibition
The compound demonstrates significant inhibitory effects on inflammatory enzymes:
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Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin production
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Inhibition of lipoxygenase (LOX) enzymes, affecting leukotriene synthesis
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Potential modulation of other enzymes involved in inflammatory cascades
Cellular Interactions
Molecular docking studies suggest that 6-(4-Fluorophenyl)pyridazin-3-ol interacts effectively with specific cellular targets involved in pain and inflammation signaling pathways. The compound's structure enables favorable interactions with binding pockets of target proteins, enhancing its biological activity.
Antimicrobial Mechanism
While the exact mechanism behind its antimicrobial activity requires further investigation, it likely involves:
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Disruption of bacterial cell wall synthesis
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Interference with bacterial metabolic pathways
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Potential inhibition of essential bacterial enzymes
Structure-Activity Relationships
Understanding the relationship between the structure of 6-(4-Fluorophenyl)pyridazin-3-ol and its biological activities provides valuable insights for developing more potent derivatives.
Key Structural Elements
The following structural elements are critical for the compound's activity:
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The pyridazine ring serves as the core scaffold, providing rigidity and specific spatial arrangement
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The 4-fluorophenyl group enhances lipophilicity and affects electronic distribution
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The hydroxyl/carbonyl group at position 3 provides hydrogen bonding capabilities
Comparison with Related Compounds
Comparing 6-(4-Fluorophenyl)pyridazin-3-ol with structurally similar compounds provides insights into structure-activity relationships:
Research Applications
6-(4-Fluorophenyl)pyridazin-3-ol has diverse applications across multiple scientific disciplines:
Medicinal Chemistry
In medicinal chemistry, this compound serves as:
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A lead compound for developing novel anti-inflammatory agents
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A scaffold for designing antimicrobial compounds
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A platform for synthesizing potential anticancer agents
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A structural template for creating enzyme inhibitors
Synthetic Chemistry
The compound is valuable in synthetic chemistry as:
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A building block for more complex heterocyclic structures
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A model compound for developing new synthetic methodologies
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A substrate for studying reaction mechanisms of heterocyclic compounds
Pharmacological Research
In pharmacological studies, 6-(4-Fluorophenyl)pyridazin-3-ol contributes to:
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Understanding mechanisms of pain and inflammation
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Developing dual-action anti-inflammatory agents
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Exploring structure-activity relationships in pyridazine derivatives
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Investigating novel approaches for antimicrobial therapy
Derivatives and Modified Structures
Several derivatives of 6-(4-Fluorophenyl)pyridazin-3-ol have been synthesized to enhance specific properties or optimize biological activities.
Functionalized Derivatives
Notable derivatives include:
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N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide - A complex derivative with potential enhanced biological activity
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N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide - A sulfonamide derivative with modified pharmacological properties
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1-(6-(4-fluorophenyl)pyridazin-3-yl) piperidine derivatives - Compounds with enhanced CNS penetration capabilities
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N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide - A derivative with modified receptor binding profile
Structure Optimization Strategies
Researchers have employed various strategies to optimize the structure of 6-(4-Fluorophenyl)pyridazin-3-ol, including:
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Modification of the substitution pattern on the phenyl ring
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Introduction of additional functional groups to the pyridazine core
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Incorporation of the structure into larger molecular frameworks
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Formation of hybrid molecules combining the pyridazine core with other bioactive moieties
Future Research Directions
Current research trends suggest several promising future directions for 6-(4-Fluorophenyl)pyridazin-3-ol research:
Medicinal Applications
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Development of targeted delivery systems to enhance efficacy and reduce side effects
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Exploration of synergistic effects with established therapeutic agents
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Investigation of potential applications in neurodegenerative diseases
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Evaluation of efficacy in resistant microbial infections
Synthetic Methodologies
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Development of green chemistry approaches for synthesis
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Exploration of catalytic methods to enhance yield and stereoselectivity
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Application of flow chemistry techniques for scalable production
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Investigation of biocatalytic routes for synthesis of derivatives
Structural Modifications
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Exploration of novel hybrid structures combining multiple pharmacophores
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Development of prodrug approaches to enhance pharmacokinetic properties
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Investigation of isosteric replacements to optimize activity profiles
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Design of metabolism-resistant analogs for improved in vivo efficacy
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